4-phenyl-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine
Overview
Description
4-phenyl-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine, also known as TMA-2, is a psychedelic drug that belongs to the amphetamine family. It was first synthesized in the 1970s and has been studied for its potential therapeutic uses in scientific research. TMA-2 is a potent serotonin receptor agonist and has been found to produce hallucinogenic effects in humans.
Mechanism of Action
4-phenyl-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine works by binding to the serotonin 5-HT2A receptor, which is primarily located in the brain. This receptor is responsible for regulating mood, perception, and cognition. This compound activates this receptor, leading to altered perception and a psychedelic experience.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects in animal studies. It has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are responsible for regulating mood and behavior. This compound has also been found to increase heart rate and blood pressure, as well as cause pupil dilation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-phenyl-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine in lab experiments is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and psychological processes. However, this compound is a potent psychedelic drug and must be used with caution in lab experiments. It may also have potential side effects on animal behavior and physiology.
Future Directions
There are several potential future directions for research on 4-phenyl-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine. One area of interest is its potential therapeutic uses in treating mental health disorders such as depression and anxiety. Another area of interest is its potential as a tool for studying the role of the serotonin 5-HT2A receptor in various physiological and psychological processes. Additionally, further research is needed to better understand the potential side effects and risks associated with this compound use.
Scientific Research Applications
4-phenyl-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine has been studied for its potential therapeutic uses in scientific research. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is believed to be responsible for its hallucinogenic effects. This compound has also been found to have potential anti-depressant and anti-anxiety effects in animal studies.
properties
IUPAC Name |
(Z)-N-(4-phenylpiperazin-1-yl)-1-(2,4,5-trimethoxyphenyl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-24-18-14-20(26-3)19(25-2)13-16(18)15-21-23-11-9-22(10-12-23)17-7-5-4-6-8-17/h4-8,13-15H,9-12H2,1-3H3/b21-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMYONQSDKQZJJ-QNGOZBTKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NN2CCN(CC2)C3=CC=CC=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N\N2CCN(CC2)C3=CC=CC=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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